molecular formula C7H11NO B588013 N-[(2S)-but-3-yn-2-yl]-N-methylacetamide CAS No. 145679-21-6

N-[(2S)-but-3-yn-2-yl]-N-methylacetamide

Cat. No.: B588013
CAS No.: 145679-21-6
M. Wt: 125.171
InChI Key: JEFRWOPVVZJUDI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-but-3-yn-2-yl]-N-methylacetamide is a chiral acetamide derivative characterized by a methylacetamide backbone and a but-3-yn-2-yl substituent. The (2S) configuration introduces stereochemical specificity, while the alkyne moiety confers unique electronic and spatial properties.

Properties

CAS No.

145679-21-6

Molecular Formula

C7H11NO

Molecular Weight

125.171

IUPAC Name

N-[(2S)-but-3-yn-2-yl]-N-methylacetamide

InChI

InChI=1S/C7H11NO/c1-5-6(2)8(4)7(3)9/h1,6H,2-4H3/t6-/m0/s1

InChI Key

JEFRWOPVVZJUDI-LURJTMIESA-N

SMILES

CC(C#C)N(C)C(=O)C

Synonyms

Acetamide, N-methyl-N-(1-methyl-2-propynyl)-, (S)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-but-3-yn-2-yl]-N-methylacetamide typically involves the reaction of 3-butyn-2-ol with methylamine in the presence of acetic anhydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-but-3-yn-2-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butynyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

N-[(2S)-but-3-yn-2-yl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S)-but-3-yn-2-yl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

  • Target Compound : Chiral center (2S), alkyne group (C≡C), methylacetamide core.
  • Analogs: U-48800 (): Cyclohexyl and dichlorophenyl substituents; opioid receptor agonist. 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide (): Aromatic phenyl and thiazole groups; structural mimic of penicillin side chains. 2,2’-(2-Hydroxyethylimino)bis[...]acetamide (): Bis-acetamide with hydroxyethyl and bulky phenethyl groups; corrosion inhibitor. N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide (): Hydrophilic hydroxyethyl and aminophenyl substituents.
Table 1: Structural and Functional Comparison
Compound Key Substituents Application/Activity Reference
N-[(2S)-but-3-yn-2-yl]-N-methylacetamide But-3-yn-2-yl, chiral center Unknown (potential bioactivity) N/A
U-48800 Dichlorophenyl, cyclohexyl Opioid receptor agonist
2-(2-Methylphenyl)-N-(thiazol-2-yl)acetamide Phenyl, thiazole Antibiotic structural analog
Bis[...]acetamide () Hydroxyethyl, phenethyl Corrosion inhibition
N-(4-aminophenyl)-[...]acetamide () Aminophenyl, hydroxyethyl Unknown (high hydrophilicity)

Impact of Functional Groups

  • Alkyne vs. Aromatic Rings : The alkyne in the target compound may enhance metabolic stability compared to aromatic analogs (e.g., U-48800) but reduce π-π stacking interactions critical for receptor binding .
  • Chirality : The (2S) configuration could lead to enantioselective interactions, similar to bioactive compounds like benzylpenicillin derivatives .

Functional and Application-Based Comparison

Pharmacological Activity

  • Opioid Analogs (U-Series) : U-48800 and related compounds bind to μ-opioid receptors, highlighting the role of N-methylacetamide in modulating receptor affinity . The target compound’s alkyne may alter pharmacokinetics but lacks the dichlorophenyl group linked to opioid activity.
  • However, the target compound’s alkyne substituent diverges from this structural motif .

Physicochemical and Metabolic Properties

Solubility and Reactivity

  • Metabolism : Dimethylacetamide () undergoes hydrolysis to N-methylacetamide, suggesting the target compound might follow similar pathways. The alkyne could introduce alternative metabolic routes, such as oxidation .

Quantum Chemical Insights

  • Studies on corrosion inhibitors () used quantum calculations to predict adsorption efficiency. Similar methods could model the target compound’s electronic properties (e.g., HOMO-LUMO gaps) to forecast reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.